![molecular formula C9H16N2O B2409777 1-[(2-Methylcyclopropyl)carbonyl]piperazine CAS No. 840491-31-8](/img/structure/B2409777.png)

1-[(2-Methylcyclopropyl)carbonyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

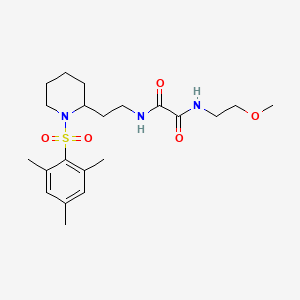

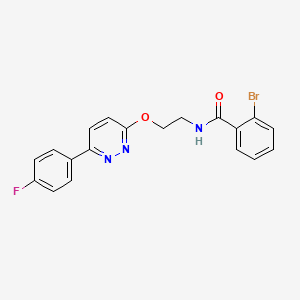

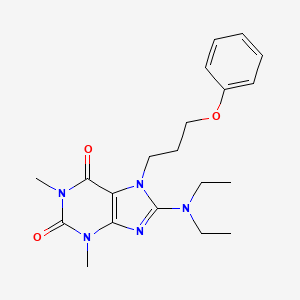

“1-[(2-Methylcyclopropyl)carbonyl]piperazine” is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 . It is used for research purposes .

Molecular Structure Analysis

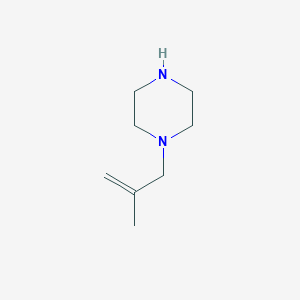

The molecular structure of “this compound” consists of a piperazine ring attached to a carbonyl group, which is further connected to a 2-methylcyclopropyl group .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a predicted boiling point of approximately 307.6°C at 760 mmHg and a predicted density of approximately 1.1 g/mL . The refractive index is predicted to be 1.52 at 20°C .Scientific Research Applications

Potential as Positron Emission Tomography Radiotracers

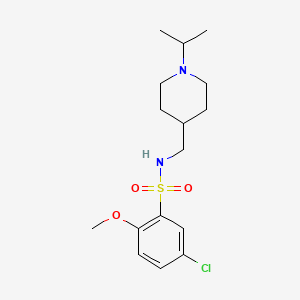

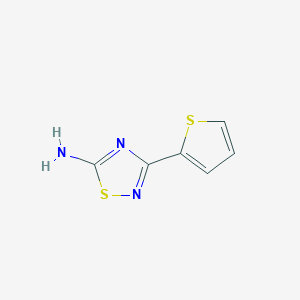

1-[(2-Methylcyclopropyl)carbonyl]piperazine derivatives demonstrate potential in the field of diagnostic imaging, specifically as positron emission tomography (PET) radiotracers. These compounds, with reduced lipophilicity, are designed for enhanced diagnostic applications in oncology (Abate et al., 2011).

Antibacterial and Biofilm Inhibitors

Certain piperazine-linked derivatives exhibit significant antibacterial efficacies, making them valuable in combating bacterial strains and biofilms. Their inhibitory activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), highlight their importance in addressing antibiotic resistance (Mekky & Sanad, 2020).

Anticorrosive Properties

Derivatives of this compound show promising results as anticorrosive agents. Studies indicate their effectiveness in protecting materials like carbon steel from corrosion, especially in acidic environments (Praveen et al., 2021).

Antimicrobial and Antioxidant Applications

The antimicrobial and antioxidant capabilities of piperazine derivatives are noteworthy. They demonstrate significant activities against various pathogenic bacterial and fungal strains, alongside moderate antioxidant properties, indicating their potential in pharmaceutical development (Mallesha & Mohana, 2011).

Anti-Mycobacterial Activity

Piperazine and its analogues have shown remarkable activity against Mycobacterium tuberculosis. Their structural versatility has been exploited in the development of new anti-mycobacterial agents, highlighting their importance in tackling tuberculosis and its drug-resistant strains (Girase et al., 2020).

Properties

IUPAC Name |

(2-methylcyclopropyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-7-6-8(7)9(12)11-4-2-10-3-5-11/h7-8,10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLHLXHCIJUNJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2409703.png)

![[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid](/img/structure/B2409706.png)

![3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2409707.png)

![Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2409710.png)

![4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole dihydrochloride](/img/structure/B2409711.png)

![2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2409714.png)

![2-(2-Methoxyethyl)-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409715.png)

![Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2409716.png)